molecular formula C13H14N2O3S B2515868 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1448124-70-6

3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2515868
CAS No.: 1448124-70-6
M. Wt: 278.33
InChI Key: WBQPDKMRWYMHTG-UHFFFAOYSA-N
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Description

3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine Ring and Its Derivatives in Medicinal Chemistry : The five-membered pyrrolidine ring, an integral part of 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, is extensively utilized in medicinal chemistry. Its saturated scaffold is highly valued for the ability to explore pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. It covers synthetic strategies used for ring construction and functionalization, emphasizing the influence of stereoisomers and the spatial orientation of substituents on the biological profile of drug candidates. This comprehensive analysis suggests a pathway for designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Chemistry and Properties of Related Compounds

Chemistry and Properties of Nitrile-Stabilized Carbanions : The review on nitrile-stabilized carbanions discusses reactions with carbon electrophiles, highlighting the significance of nitrile groups in organic synthesis. This context is relevant for understanding the chemical behavior of this compound, as it contains both pyrrolidine and nitrile functionalities. The reactions are categorized based on the substituents attached to the carbanion center, providing insights into alkylation, arylation, acylation, and addition reactions. Such detailed classification underlines the versatility of nitrile-stabilized carbanions in synthesizing complex organic molecules and can guide the development of novel compounds with enhanced efficacy and specificity (Arseniyadis et al., 1984).

Mechanism of Action

Properties

IUPAC Name

3-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-5-6-15(9-12)13(16)11-4-2-3-10(7-11)8-14/h2-4,7,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPDKMRWYMHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.